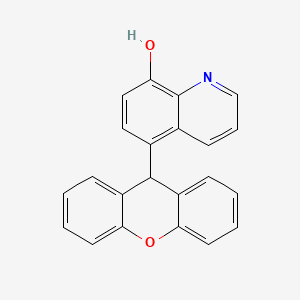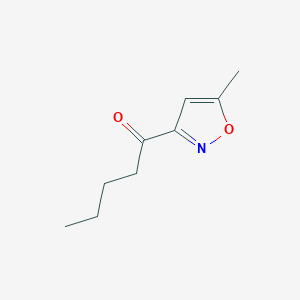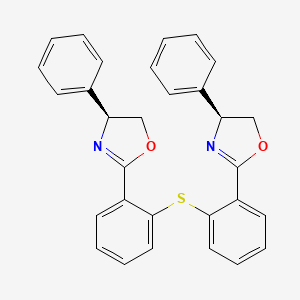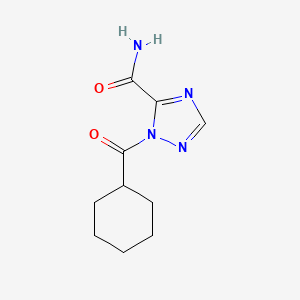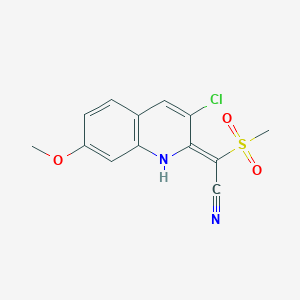
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound belonging to the pyrazole family. It features a unique structure with an allyl group, a nitrofuran moiety, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-nitrofuran-2-carbaldehyde and 1-allyl-1H-pyrazole.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions with nucleophiles like amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Schiff bases or acetals, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress and damage to cellular components. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methanol
Comparison:
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in specific reactions such as nucleophilic addition and condensation reactions.
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile features a nitrile group, making it more suitable for reactions involving nucleophilic addition to the nitrile.
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid contains a carboxylic acid group, which can undergo reactions such as esterification and amidation.
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methanol has a hydroxyl group, making it useful for reactions involving oxidation to aldehydes or ketones.
Propriétés
Numéro CAS |
61619-65-6 |
|---|---|
Formule moléculaire |
C11H9N3O4 |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
3-(5-nitrofuran-2-yl)-1-prop-2-enylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O4/c1-2-5-13-6-8(7-15)11(12-13)9-3-4-10(18-9)14(16)17/h2-4,6-7H,1,5H2 |
Clé InChI |
VLHGKXLBVDMNSG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


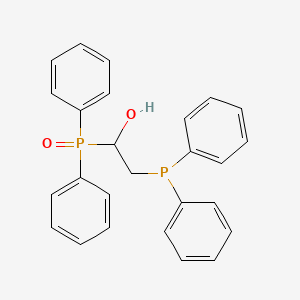
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
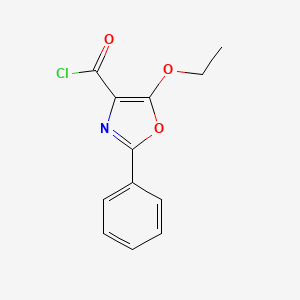
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
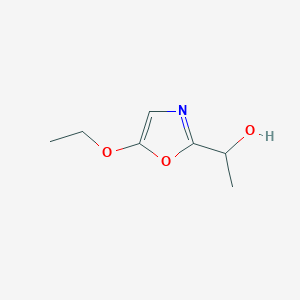
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
